

Spectroscopic and Mechanistic Insights into Procyanidin B2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of **Procyanidin B2**, a naturally occurring flavan-3-ol with significant therapeutic potential. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, outlines the experimental protocols for their determination, and visually represents its known signaling pathways.

Spectroscopic Data of Procyanidin B2

The structural elucidation of **Procyanidin B2** relies heavily on modern spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data compiled from various studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of **Procyanidin B2** are sensitive to the solvent used for analysis. Below are the reported chemical shifts in two common deuterated solvents, acetone-d₆ and methanol-d₄. It is important to note that complete and unambiguous assignment of all signals can be challenging and may vary slightly between different studies and experimental conditions.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of **Procyanidin B2**



Atom Number	Acetone-d ₆	Methanol-d ₄ /D ₂ O
Upper Unit (C-Ring)		
H-2	5.07	-
H-3	3.91	-
H-4	4.61	-
Lower Unit (F-Ring)		
H-2	-	-
H-3	-	-
Η-4α	2.72	2.60 - 3.00
Η-4β	-	2.60 - 3.00
Aromatic Protons (Rings A, B, D, E)		
H-6 (A-Ring)	~5.90	-
H-8 (A-Ring)	~5.90	-
H-6 (D-Ring)	-	-
H-2', H-5', H-6' (B/E-Rings)	-	6.50 - 7.15

Note: Some assignments are partial and based on the available literature. The signals for the aromatic protons of the B and E rings typically appear as a complex multiplet.[1]

Table 2: 13 C NMR Chemical Shifts (δ , ppm) of **Procyanidin B2**



Atom Number	Acetone-d ₆	Methanol-d4
Upper Unit		
C-2	83.1	83.9
C-3	66.8	67.9
C-4	37.5	38.3
C-4a	106.5	107.3
C-5	156.9	157.8
C-6	97.2	98.1
C-7	157.4	158.3
C-8	107.5	108.3
C-8a	155.9	156.8
C-1'	132.1	132.9
C-2'	115.3	116.1
C-3'	145.2	146.0
C-4'	145.5	146.3
C-5'	116.0	116.8
C-6'	119.8	120.6
Lower Unit		
C-2"	79.9	80.7
C-3"	72.8	73.6
C-4"	29.2	30.0
C-4a"	100.0	100.8
C-5"	157.0	157.8
C-6"	96.3	97.1



C-7"	157.7	158.5
C-8"	106.9	107.7
C-8a"	154.9	155.7
C-1"'	132.1	132.9
C-2""	115.3	116.1
C-3'''	145.2	146.0
C-4'''	145.5	146.3
C-5'''	116.0	116.8
C-6'''	119.8	120.6

Note: The assignments are based on compiled data and may have slight variations depending on the specific experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for the characterization of **Procyanidin B2** and its metabolites. Electrospray ionization (ESI) is commonly used, often in negative ion mode.

Table 3: High-Resolution Mass Spectrometry Data for Procyanidin B2



Parameter	Value	Reference
Molecular Formula	C30H26O12	[2]
Monoisotopic Mass	578.1424 g/mol	[2]
[M-H] ⁻ (m/z)	577.1352	[3]
Key MS/MS Fragments ([M-H] ⁻) (m/z)		
451	Heterocyclic Ring Fission (HRF)	[3]
425	Retro-Diels-Alder (RDA) fragmentation	[3]
407	Water loss from the RDA fragment	[3]
289	Quinone-methide (QM) cleavage of the interflavan bond	[3]
287	QM cleavage of the interflavan bond	[4]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible spectroscopic data. The following sections outline typical experimental procedures for NMR and MS analysis of **Procyanidin B2**.

NMR Spectroscopy Protocol

A general protocol for the NMR analysis of flavonoids like **Procyanidin B2** is as follows:

- Sample Preparation:
 - Dissolve 5-10 mg of purified Procyanidin B2 in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄).



 \circ For samples in D₂O or methanol-d₄, a small amount of a reference standard such as 3- (trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for chemical shift referencing (δ = 0.00 ppm). For other solvents, the residual solvent peak can be used as an internal reference.

Instrumentation:

 A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a suitable probe (e.g., broadband or cryoprobe).

¹H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: Approximately 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.
- 2D NMR Experiments (for structural elucidation):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.



- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C nuclei.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Reference the spectra using the appropriate standard or solvent peak.

Mass Spectrometry (UPLC-ESI-MS/MS) Protocol

A typical protocol for the analysis of **Procyanidin B2** using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is detailed below.[3]

- Sample Preparation:
 - Extract Procyanidin B2 from the sample matrix using a suitable solvent (e.g., methanol/water or acetone/water).
 - Centrifuge the extract to remove particulate matter.
 - Filter the supernatant through a 0.22 μm syringe filter before injection.
- UPLC System:
 - Column: A reversed-phase column suitable for polyphenol analysis (e.g., C18, 1.7 μm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.



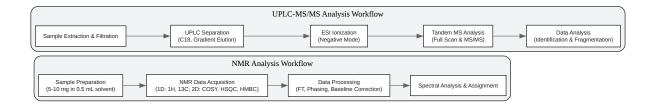
- Gradient Elution: A typical gradient might be: 5-15% B over 10 min, then to 40% B over 20 min, followed by a wash and re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 μL.
- Mass Spectrometer:
 - Ion Source: Electrospray Ionization (ESI).
 - Polarity: Negative ion mode is often preferred for procyanidins.
 - Scan Mode: Full scan MS and data-dependent MS/MS.
 - Capillary Voltage: 3.0-4.5 kV.
 - Source Temperature: 120-150 °C.
 - Desolvation Gas Flow: 600-800 L/hr.
 - o Collision Gas: Argon.
 - Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflows and key signaling pathways involving **Procyanidin B2**.

Experimental Workflows





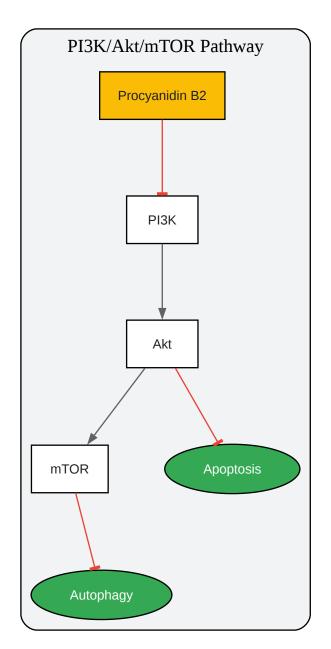
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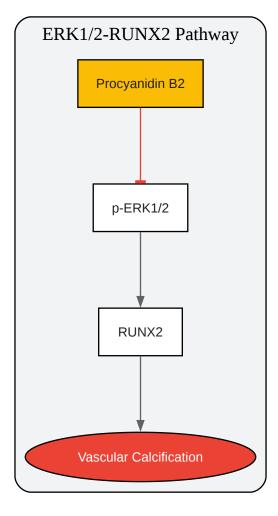
Overview of NMR and UPLC-MS/MS analytical workflows.

Signaling Pathways of Procyanidin B2

Procyanidin B2 has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.







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Inhibitory effects of **Procyanidin B2** on key signaling pathways.

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